![molecular formula C22H48ClNO B14211036 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-58-0](/img/structure/B14211036.png)
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. This particular compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic ammonium head, which allows it to interact with both water and oil phases.
Preparation Methods
The synthesis of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R′X→R3N+R′X−
In this case, the tertiary amine is N,N-dimethyl-1-dodecanamine, and the alkyl halide is heptyloxy methyl chloride. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride undergoes several types of chemical reactions:
Substitution Reactions: The chloride ion can be substituted by other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.
Comparison with Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and the presence of a heptyloxy group, which can influence its solubility and interaction with different substrates.
Properties
CAS No. |
828933-58-0 |
|---|---|
Molecular Formula |
C22H48ClNO |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
dodecyl-(heptoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-7-9-11-12-13-14-15-16-18-20-23(3,4)22-24-21-19-17-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DJIZFCFTZQPTGD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)COCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


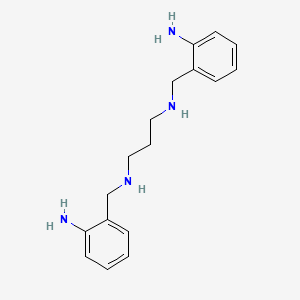
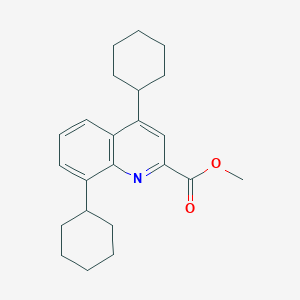
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
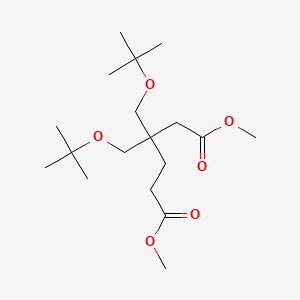
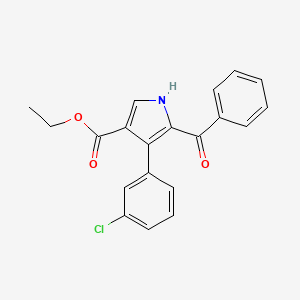


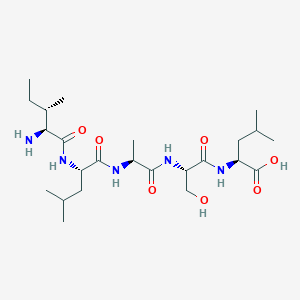
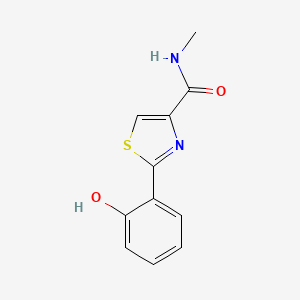
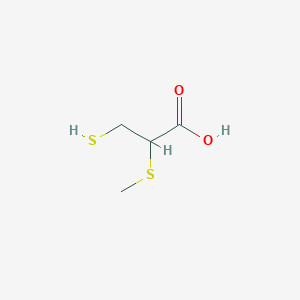
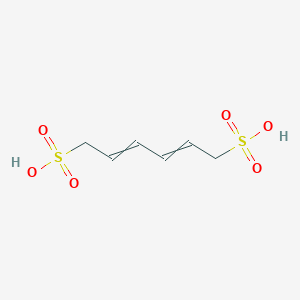
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
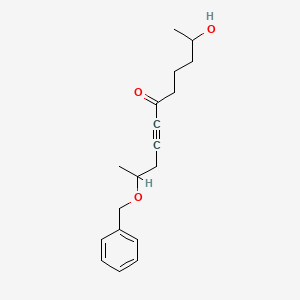
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
